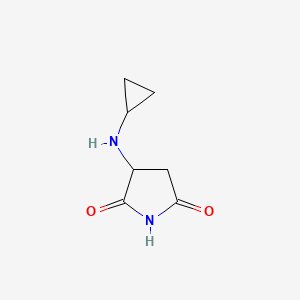

3-(Cyclopropylamino)pyrrolidine-2,5-dione

Descripción general

Descripción

3-(Cyclopropylamino)pyrrolidine-2,5-dione is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylamino)pyrrolidine-2,5-dione typically involves the reaction of cyclopropylamine with suitable precursors under controlled conditions. One common method is the cyclization of cyclopropylamine with diketene to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The cyclopropylamino group (-NH-cyclopropane) undergoes nucleophilic substitution under specific conditions. This reactivity is attributed to the electron-rich nitrogen atom, which can act as a leaving group or participate in bond reorganization.

| Reaction Type | Conditions/Reagents | Product | Source |

|---|---|---|---|

| Alkylation | Alkyl halides, base (e.g., K₂CO₃) | N-alkylated pyrrolidine-2,5-dione | |

| Acylation | Acid chlorides, DMAP catalyst | N-acylated derivatives |

Mechanistic Insight :

The lone pair on the nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the cyclopropane ring may slow reaction kinetics compared to linear amines.

Cycloaddition Reactions

The conjugated carbonyl system in the pyrrolidine-2,5-dione ring enables participation in [4+2] Diels-Alder reactions.

| Reaction Partner | Conditions | Product | Source |

|---|---|---|---|

| Dienophiles (e.g., maleic anhydride) | Toluene, reflux (110°C) | Fused bicyclic adducts |

Key Observation :

Reactions with cyclic anhydrides preferentially form pyrrole-2,5-dione derivatives rather than linear products, as observed in analogous systems .

Ring-Opening Reactions

The succinimide ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : HCl (conc.), H₂O, heat

-

Product : 3-(Cyclopropylamino)succinamic acid

-

Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

-

Reagents : NaOH (aq.), ethanol

-

Product : Sodium salt of succinamic acid derivative

-

Driving Force : Stabilization of carboxylate anions in basic media.

Oxidation

-

Reagents : KMnO₄ (acidic conditions)

-

Product : Cyclopropane ring opening to form carboxylic acid derivatives.

Reduction

-

Reagents : LiAlH₄ or NaBH₄

-

Product : Pyrrolidine alcohol derivatives (via carbonyl reduction).

Functionalization at Carbonyl Groups

The carbonyl groups at positions 2 and 5 participate in condensation reactions:

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes | Iminium intermediates | |

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohols |

Biological Activity and Reactivity

While not a direct chemical reaction, this compound’s derivatives (e.g., 3-indolyl analogs) show 5-HT₁A receptor affinity, suggesting potential for targeted functionalization to enhance bioactivity .

Aplicaciones Científicas De Investigación

Structural Characteristics

Molecular Formula: CHNO

SMILES: C1CC1NC2CC(=O)NC2=O

InChIKey: VGBHFAYAICHQGC-UHFFFAOYSA-N

The compound features a pyrrolidine backbone with a cyclopropylamino substituent, which may influence its biological activity and interaction with various receptors.

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit significant activity against Mycobacterium tuberculosis. Specifically, compounds similar to 3-(cyclopropylamino)pyrrolidine-2,5-dione have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of mycobacteria . This suggests potential applications in developing new antitubercular agents.

-

Neuropharmacological Potential:

- The compound has been explored for its interactions with dopamine receptors. Recent studies have designed and synthesized analogs that improve selectivity for dopamine D3 receptors over D2 receptors. These modifications enhance the compound's potential as a therapeutic agent for conditions like schizophrenia and Parkinson's disease by targeting specific dopaminergic pathways .

- Therapeutic Effects on Neurological Disorders:

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Starting Materials: The synthesis typically begins with readily available pyrrolidine derivatives.

- Cyclization Reactions: Cyclization reactions are employed to form the pyrrolidine ring while incorporating the cyclopropylamino group.

- Functional Group Modifications: Subsequent modifications may include reductions or substitutions to optimize pharmacological properties.

Case Study 1: Antitubercular Activity

A study reported the synthesis of various 3-(pyrrolidine-2,5-dione) derivatives, including those with cyclopropylamino substitutions. These compounds were tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth and demonstrating lower toxicity profiles compared to existing treatments .

Case Study 2: Dopamine Receptor Selectivity

Another investigation focused on optimizing the binding affinity of pyrrolidine derivatives at dopamine receptors. By modifying the cyclopropyl group and introducing additional functional groups, researchers achieved compounds with enhanced selectivity for D3 receptors, indicating potential applications in treating neuropsychiatric disorders .

Mecanismo De Acción

The mechanism by which 3-(Cyclopropylamino)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses and therapeutic effects.

Comparación Con Compuestos Similares

3-(Cyclopropylamino)pyrrolidine-2,5-dione is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

3-(Cyclopropylamino)propionitrile

Cyclopropylamine

3-Cyclopropylamino-2-(2,4,5-trifluorbenzoyl)acrylsaeure-ethylester

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Actividad Biológica

3-(Cyclopropylamino)pyrrolidine-2,5-dione is a compound that exhibits significant biological activity due to its unique structural features, particularly the pyrrolidine ring. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

- Molecular Formula : CHNO

- SMILES Notation : C1CC1NC2CC(=O)NC2=O

- InChI Key : VGBHFAYAICHQGC-UHFFFAOYSA-N

The compound's structure includes a cyclopropyl group attached to an amino substituent on a pyrrolidine-2,5-dione core, which contributes to its pharmacological properties.

This compound interacts with various biochemical pathways. Its mechanism of action includes:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing metabolic processes .

- Receptor Binding : It has been shown to bind to serotonin receptors (5-HT1A and SERT), suggesting potential applications in neuropharmacology .

- Cell Signaling Modulation : The compound affects cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism .

Antimicrobial Activity

Research indicates that compounds with a pyrrolidine ring exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains through its interaction with bacterial enzymes.

Anticancer Properties

The compound has shown promise in anticancer studies. Its ability to modulate cellular pathways may lead to the inhibition of cancer cell proliferation. Specific derivatives related to the pyrrolidine structure have been linked to cytotoxic effects against human cancer cells .

Neuropharmacological Effects

As a ligand for serotonin receptors, this compound could potentially be developed for treating mood disorders and anxiety. Its affinity for the 5-HT1A receptor suggests it may influence serotonin levels in the brain .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of derivatives related to this compound:

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates that its bioavailability and distribution within tissues are influenced by its chemical structure. Studies have suggested that varying dosages can lead to different biological responses, with low doses exhibiting beneficial effects while high doses may result in toxicity .

Propiedades

IUPAC Name |

3-(cyclopropylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-3-5(7(11)9-6)8-4-1-2-4/h4-5,8H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBHFAYAICHQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218107-98-2 | |

| Record name | 3-(cyclopropylamino)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.